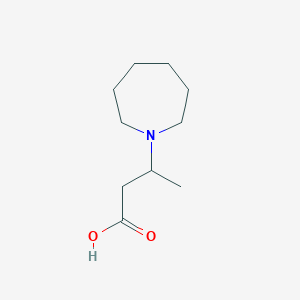
1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one
Descripción general
Descripción
1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
QSAR-Analysis of Derivatives as Potential Antioxidants
A study by Drapak et al. (2019) focused on QSAR-analysis (Quantitative Structure-Activity Relationship) of derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, which were evaluated for their potential antioxidant activities. The study concluded that molecular descriptors like polarisation, dipole moment, and lipophilicity significantly influenced antioxidant activity, and that these models could predict antioxidant activity in new compounds (Drapak et al., 2019).
Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives
Bhat et al. (2018) reported the synthesis of enaminones and dihydropyrimidinone derivatives containing the morpholine moiety, demonstrating a simple and efficient method for producing these compounds (Bhat et al., 2018).
Oxime Derivatives Including Morpholin Groups
A study by Dinçer et al. (2005) analyzed the crystalline structure of oxime derivatives, including the morpholin group, providing insights into their spatial and molecular configuration (Dinçer et al., 2005).
Microwave-Assisted Synthesis of Mannich Bases
Aljohani et al. (2019) developed an efficient microwave-assisted synthetic route for Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholine derivatives. This environmentally benign methodology offers an alternative to conventional synthesis methods (Aljohani et al., 2019).
Synthesis and Antitumor Activity of Tertiary Aminoalkanol Hydrochlorides
Isakhanyan et al. (2016) explored the synthesis of tertiary aminoalkanol hydrochlorides, including morpholine derivatives, and evaluated their antitumor activity. This research contributes to the development of new biologically active compounds (Isakhanyan et al., 2016).
Chemoenzymatic Synthesis of Ethereal Analog of iso-Moramide
Borowiecki (2022) presented the synthesis of a novel enantiomerically enriched ethereal analog of iso-moramide containing the morpholine moiety. This compound has potential as a synthetic opiate with improved affinity toward opioid receptors, based on docking studies (Borowiecki, 2022).
Photophysical Characterization of Morpholine Derivatives
Chin et al. (2010) conducted a study on the photophysical characterization of morpholine derivatives, providing insights into their emission spectra and excited state transitions. This research is significant for understanding the photophysical properties of these compounds (Chin et al., 2010).
Theoretical and Spectroscopic Studies of Morpholine Derivatives
Kotan and Yüksek (2016) performed theoretical and spectroscopic studies on morpholine derivatives, contributing to the understanding of their molecular structure and properties (Kotan & Yüksek, 2016).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-4-2-3-5-12(11)13(15)10-14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUOHTHTFTVVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)

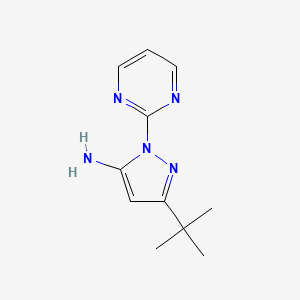
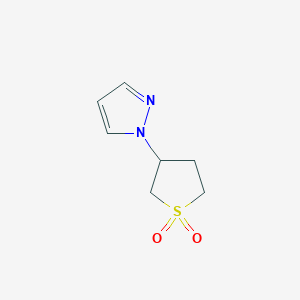
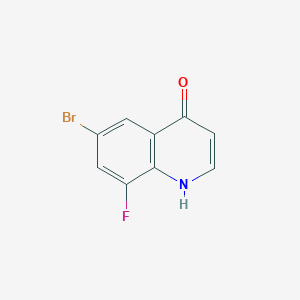
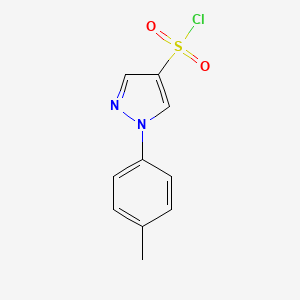
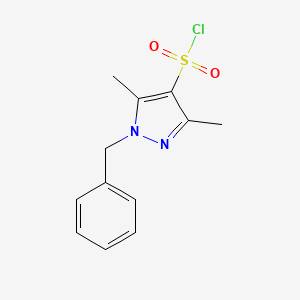
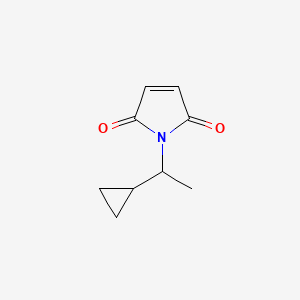

![Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1371109.png)
![[(2-Carbamoylethyl)carbamoyl]formic acid](/img/structure/B1371110.png)
![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)
![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)
